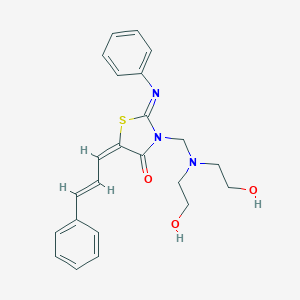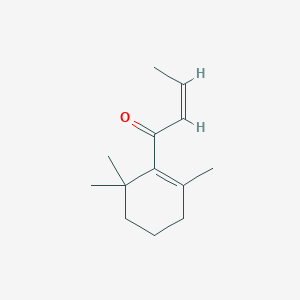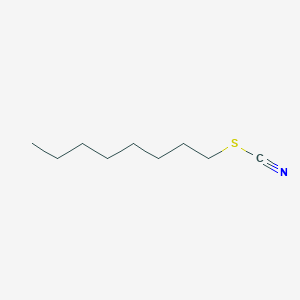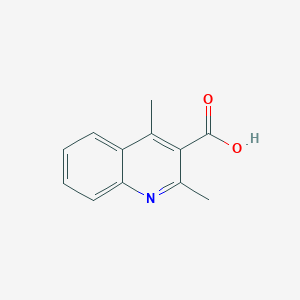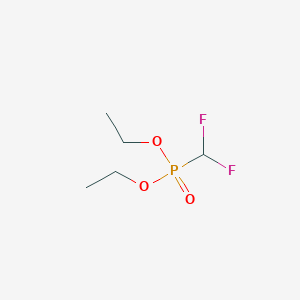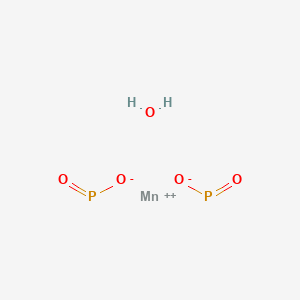![molecular formula C17H18ClN B028097 5-(3-クロロプロピル)-10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-クロロプロピル)-10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン
概要
説明
5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound belonging to the dibenzazepine class. It is characterized by its unique structure, which includes a chloropropyl group attached to a dibenzazepine core.
科学的研究の応用
5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for pain management and psychiatric disorders.
Industry: Utilized in the production of various chemical intermediates and as a reference standard in analytical chemistry
作用機序
Target of Action
It is a dibenzazepine derivative, which is often used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents .
Mode of Action
As a dibenzazepine derivative, it may interact with its targets to modulate their function, leading to its therapeutic effects .
Biochemical Pathways
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents, it may influence pathways related to pain perception, inflammation, and neurological function .
Result of Action
As a dibenzazepine derivative used in the synthesis of various therapeutic agents, it may exert effects on pain perception, inflammation, and neurological function .
生化学分析
Biochemical Properties
It is known to be used in the synthesis of various pharmaceutical agents, suggesting it may interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives with different pharmacological properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized compounds, and reduced forms of 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.
類似化合物との比較
Similar Compounds
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenzo[b,f]azepine:
10,11-Dihydro-5H-dibenzo[b,f]azepine: The parent compound used as a starting material for the synthesis of various derivatives.
Uniqueness
5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropropyl group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development .
特性
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16036-79-6 | |
| Record name | NSC145945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)

